molecular formula C23H20FN7O2 B1664827 AM-7359 free base CAS No. 831202-46-1

AM-7359 free base

Cat. No. B1664827
M. Wt: 445.4 g/mol
InChI Key: RXWDGEMOXLVZFG-NRAANUMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-7359 free base is a novel oxazolidinone with low resistance potential and potent activity against drug resistant pathogens.

Scientific Research Applications

  • Transdermal Delivery Systems : A study by Yinghua Sun et al. (2009) developed a transdermal patch for S-amlodipine free base, which showed potential in maintaining plasma levels of the drug for extended periods, suggesting its use in treating hypertension (Sun et al., 2009).

  • Antimicrobial Activity : Research by Gill et al. (2007) evaluated the novel oxazolidinone AM 7359 in mouse models of Staphylococcus aureus infection, finding it to be effective against methicillin-resistant strains, with potential implications for treating drug-resistant pathogens (Gill et al., 2007).

  • Resistance Development and Cross-Resistance : A study by Overbye and Mordekhay (2007) focused on the resistance development to AM-7359 and its cross-resistance with other oxazolidinones. They found a low frequency of resistance development to AM-7359 in Staphylococcus aureus and Enterococcus faecium strains, highlighting its potential as an effective treatment against drug-resistant pathogens (Overbye & Mordekhay, 2007).

  • Regional Intestinal Absorption : Research by Kwei et al. (1995) on another compound, L-735,524, investigated its regional intestinal absorption. While not directly related to AM-7359, this study provides insights into the absorption dynamics of similar compounds in the intestinal region (Kwei et al., 1995).

properties

CAS RN

831202-46-1

Product Name

AM-7359 free base

Molecular Formula

C23H20FN7O2

Molecular Weight

445.4 g/mol

IUPAC Name

(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile

InChI

InChI=1S/C23H20FN7O2/c24-20-7-15(31-12-16(33-22(31)32)11-30-6-5-28-29-30)2-3-17(20)14-1-4-21(27-8-14)23(13-25)18-9-26-10-19(18)23/h1-8,16,18-19,26H,9-12H2/t16-,18-,19+,23?/m0/s1

InChI Key

RXWDGEMOXLVZFG-NRAANUMRSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5C[C@@H](OC5=O)CN6C=CN=N6)F)CN1

SMILES

C1C2C(C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5CC(OC5=O)CN6C=CN=N6)F)CN1

Canonical SMILES

C1C2C(C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5CC(OC5=O)CN6C=CN=N6)F)CN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-7359 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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